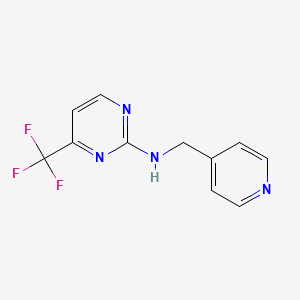

N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4/c12-11(13,14)9-3-6-16-10(18-9)17-7-8-1-4-15-5-2-8/h1-6H,7H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQBVUQJZPYQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC2=NC=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine typically involves the reaction of pyridin-4-ylmethylamine with 4-(trifluoromethyl)pyrimidine-2-amine under specific conditions. One common method includes:

Condensation Reaction: The initial step involves the condensation of pyridin-4-ylmethylamine with a suitable pyrimidine derivative.

Catalyst Use: Catalysts such as palladium or copper may be employed to facilitate the reaction.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 80°C to 150°C.

Industrial Production Methods

In an industrial setting, the production of N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Inhibition of Protein Kinases

N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine has been identified as a potent inhibitor of specific protein kinases, which are crucial in regulating cell proliferation. In particular, it has shown effectiveness against cyclin-dependent kinases (CDK4 and CDK6), which are often overactive in various cancers. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Study : A study demonstrated that treatment with this compound led to significant inhibition of cell proliferation in acute myeloid leukemia (AML) cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Targeting the Androgen Receptor

The compound has also been evaluated for its ability to inhibit the androgen receptor (AR), a critical target in prostate cancer therapy. Its structural properties allow it to effectively bind to the AR, blocking its activity and potentially leading to reduced tumor growth.

Research Findings : In vitro assays showed that N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine significantly inhibited AR activity, making it a candidate for further development as a therapeutic agent for prostate cancer .

Antimicrobial Activity

Emerging studies indicate that derivatives of this compound may possess antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its penetration into bacterial membranes.

Data Summary :

Mechanistic Insights

The mechanism of action for N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine involves the disruption of signaling pathways critical for cell survival and proliferation. By inhibiting key kinases and receptors, the compound can induce apoptosis in malignant cells while sparing normal cells.

Mechanism of Action

The mechanism by which N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding domains, leading to inhibition or modulation of biological pathways. The trifluoromethyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Pyridine and Pyrimidine Derivatives

- N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues (): These analogues feature a pyridin-2-yl group instead of pyridin-4-ylmethyl. The pyridine substitution position (2 vs. For instance, pyridin-2-yl derivatives are common in kinase inhibitors (e.g., imatinib derivatives in ), whereas pyridin-4-ylmethyl groups may enhance solubility due to increased polarity .

2-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine () :

This compound replaces the amine-linked pyridin-4-ylmethyl group with a chlorine atom. The chloro group acts as a leaving site for further functionalization, making it a versatile intermediate. The trifluoromethyl group at pyridine position 4 enhances hydrophobicity compared to the pyrimidine-trifluoromethyl pairing in the target compound .

Heterocyclic Modifications

- 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine (): Incorporation of a thiazole ring introduces sulfur-based electronics and rigidity, which may improve binding to hydrophobic pockets in enzymes. The trifluoromethyl group on the phenyl ring (vs.

N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine () :

The thiazole substituent at pyrimidine position 4 mimics ATP’s adenine ring, enhancing kinase inhibition. In contrast, the target compound’s trifluoromethyl group at position 4 may prioritize steric bulk over hydrogen bonding .

Physicochemical Properties

*Predicted using fragment-based methods.

- Trifluoromethyl at pyrimidine position 4 balances lipophilicity and metabolic stability better than phenyl-CF₃ groups (e.g., ), which may overly increase logP .

Biological Activity

N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine features both pyridine and pyrimidine rings, with a trifluoromethyl group that enhances its chemical stability and lipophilicity. This structural uniqueness contributes to its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine. For instance, it has been shown to exhibit significant inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. In vitro assays demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent anti-proliferative properties . Furthermore, this compound displayed a favorable selectivity index compared to traditional chemotherapeutic agents like 5-Fluorouracil .

The mechanism by which N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine exerts its effects involves interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, binding to active sites and influencing biological pathways. The trifluoromethyl group enhances its binding affinity, making it a more effective agent in therapeutic applications.

Pharmacokinetics

Pharmacokinetic studies indicate that N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine has a clearance rate of 82.7 mL/h/kg and an oral bioavailability of 31.8% following administration in animal models . These properties suggest that the compound could be viable for further development in drug formulations.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine | Pyridine ring at position 2 | Moderate anticancer activity |

| N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine | Pyridine ring at position 3 | Lower potency than target compound |

| N-(pyridin-4-ylmethyl)-4-(methyl)pyrimidin-2-amine | Methyl group instead of trifluoromethyl | Reduced stability and activity |

N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine is distinguished by its trifluoromethyl substitution, which significantly influences its chemical properties and enhances its biological activities compared to similar compounds.

Case Studies and Research Findings

- In Vivo Studies : In mouse models inoculated with MDA-MB-231 TNBC cells, treatment with N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine inhibited lung metastasis more effectively than known treatments like TAE226 .

- Toxicity Assessment : No acute toxicity was observed in Kunming mice at concentrations up to 2000 mg/kg, indicating a favorable safety profile for further exploration in clinical settings .

- Docking Studies : Computational docking analyses revealed favorable interactions between the compound and target proteins, supporting its role as a potential enzyme inhibitor .

Q & A

Q. Optimization tips :

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC. Adjust equivalents of amine (1.2–1.5x) to drive completion.

- For scalability, consider microwave-assisted synthesis to reduce reaction time .

Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?

Answer:

- NMR : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns. Key signals:

- Pyrimidine C4 (δ ~160 ppm in ¹³C NMR).

- Trifluoromethyl (δ -60 to -65 ppm in ¹⁹F NMR).

- X-ray crystallography : Single-crystal XRD resolves bond angles and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, similar compounds show dihedral angles of 12–86° between pyrimidine and substituent rings .

- FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict biological activity?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). This predicts reactivity and binding affinity .

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, COX-2). The pyridin-4-ylmethyl group may form hydrogen bonds with catalytic residues, while the trifluoromethyl group enhances hydrophobic interactions .

Advanced: What methodologies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Answer:

- Dose-response assays : Perform IC₅₀/EC₅₀ comparisons across cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial).

- Off-target profiling : Use kinase screening panels (e.g., Eurofins) to identify selectivity.

- Mechanistic studies :

Basic: How should researchers handle solubility and stability challenges during in vitro studies?

Answer:

- Solubility : Test DMSO stock solutions (10 mM) diluted in PBS or cell media. For low solubility, use cyclodextrin inclusion complexes or nanoformulations.

- Stability :

Advanced: What structure-activity relationship (SAR) trends are observed for pyrimidine derivatives?

Answer:

Key SAR findings from analogs:

- Trifluoromethyl group : Enhances metabolic stability and target binding via hydrophobic effects.

- Pyridinyl substitution : 4-Position maximizes π-stacking with aromatic residues (e.g., in kinase ATP pockets).

- Amine linker : Flexibility (e.g., methylene spacer) improves conformational adaptability for diverse targets .

Basic: Which analytical methods ensure compound purity and identity?

Answer:

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% required for biological assays.

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments.

- Elemental analysis : Validate C, H, N content (±0.4% theoretical) .

Advanced: How can crystallographic data resolve discrepancies in reported hydrogen-bonding networks?

Answer:

- Compare XRD data (e.g., CIF files) for bond lengths and angles. For example, intramolecular N–H⋯N bonds (1.8–2.2 Å) stabilize conformations .

- Use Mercury software to analyze packing motifs (e.g., C–H⋯π interactions) that may influence solubility and polymorphism.

- Cross-validate with solid-state NMR to detect dynamic disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.